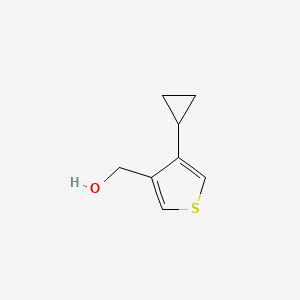
(4-Cyclopropylthiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylthiophen-3-yl)methanol, also known as 4-CPM, is a cyclic alcohol with a sulfur atom in its ring structure. It has been studied for its potential applications in the fields of medicine, materials science, and biochemistry. This article will provide an overview of the synthesis method of 4-CPM, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Catalysis
Synthesis of 4H-Cyclopenta[2,1-b3,4-b']dithiophen-4-one (CDT)
A new and efficient three-step synthesis method involving bis(2-iodo-3-thienyl)methanol and subsequent oxidation to bis(2-iodo-3-thienyl) ketone is described, leading to the title compound CDT (Brzezinski & Reynolds, 2002).
Catalytic Applications in Huisgen 1,3-dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a complex with CuCl, exhibiting outstanding catalytic properties for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Biocatalysis
- Whole-cell Biocatalytic Synthesis: Recombinant Escherichia coli used as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates high catalytic efficiency and substrate tolerance (Chen et al., 2021).
Organic and Medicinal Chemistry
- Synthesis of Antitubercular Agents: Synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and subsequent reduction to respective methanols for evaluating antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Materials Science and Electrochemistry
- Conductivity Enhancement in Polymer Solar Cells: Treating poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films with methanol enhances conductivity, crucial for polymer solar cell applications (Alemu et al., 2012).
Biophysical Studies
- Impact on Lipid Dynamics: Methanol, a common solubilizing agent, significantly affects lipid dynamics in biological and synthetic membranes, highlighting its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).
Propriétés
IUPAC Name |
(4-cyclopropylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZIEILFEBJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylthiophen-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



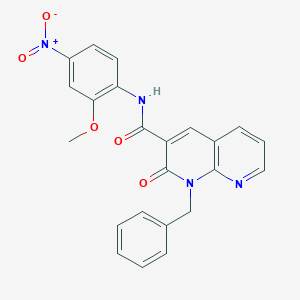
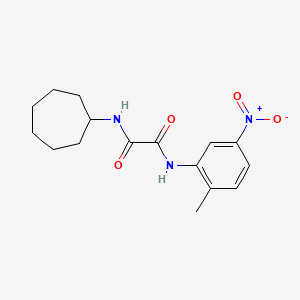
![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)
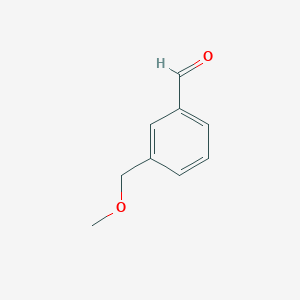
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B3015798.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(1E)-(pyridin-3-yl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015800.png)
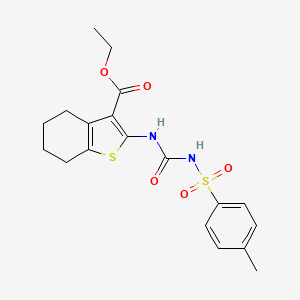
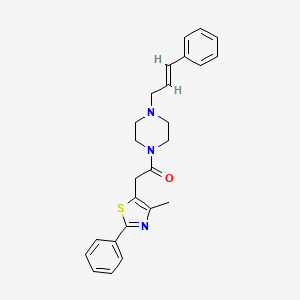
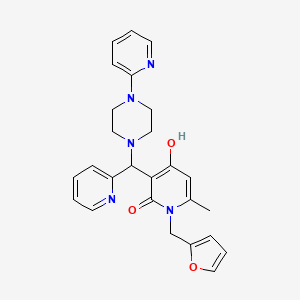
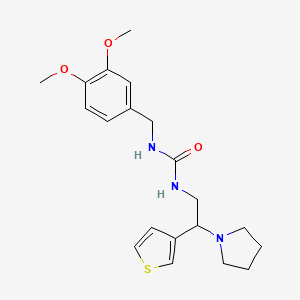
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)